molecular formula C17H17N3O4 B4075413 N-[4-(acetylamino)phenyl]-2-(4-nitrophenyl)propanamide

N-[4-(acetylamino)phenyl]-2-(4-nitrophenyl)propanamide

Cat. No. B4075413
M. Wt: 327.33 g/mol
InChI Key: WVEWCLZMQGKZLQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[4-(acetylamino)phenyl]-2-(4-nitrophenyl)propanamide, commonly known as ANP, is a chemical compound used in scientific research. ANP belongs to the class of amide compounds and has a molecular weight of 309.3 g/mol. ANP is a white crystalline powder with a melting point of 152-154°C.

Mechanism of Action

ANP is an inhibitor of trypsin and chymotrypsin, two enzymes involved in the digestion of proteins. ANP binds to the active site of these enzymes, preventing substrate binding and catalysis. The inhibition of trypsin and chymotrypsin by ANP is reversible, and the inhibition constant (Ki) has been reported to be in the micromolar range.
Biochemical and Physiological Effects:
ANP has no known biochemical or physiological effects in vivo. ANP is not used as a drug, and there is no information available on its toxicity or pharmacokinetics.

Advantages and Limitations for Lab Experiments

ANP is a useful tool for studying the activity of trypsin and chymotrypsin in vitro. ANP is a stable and easily measurable substrate, and the reaction products can be detected using spectrophotometric methods. However, ANP has limitations as a substrate for these enzymes, as it does not mimic the natural substrates of these enzymes. ANP is also not a suitable tool for studying the activity of other enzymes, as it is specific for trypsin and chymotrypsin.

Future Directions

ANP can be used as a model compound to study the binding of ligands to proteins. ANP can also be modified to create new compounds with improved enzyme inhibition properties. ANP can be used in combination with other biochemical tools to study the activity of enzymes in complex biological systems. The development of new methods for the synthesis and purification of ANP can also improve its usefulness as a biochemical tool.

Scientific Research Applications

ANP is used in scientific research as a biochemical tool to study the activity of enzymes such as trypsin and chymotrypsin. ANP is a substrate for these enzymes, and the reaction products can be easily measured using spectrophotometric methods. ANP is also used as a model compound to study the binding of ligands to proteins.

properties

IUPAC Name

N-(4-acetamidophenyl)-2-(4-nitrophenyl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O4/c1-11(13-3-9-16(10-4-13)20(23)24)17(22)19-15-7-5-14(6-8-15)18-12(2)21/h3-11H,1-2H3,(H,18,21)(H,19,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVEWCLZMQGKZLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)[N+](=O)[O-])C(=O)NC2=CC=C(C=C2)NC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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